1-(1-(Aminomethyl)cyclopentyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

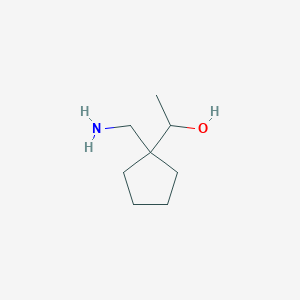

1-(1-(Aminomethyl)cyclopentyl)ethanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further connected to an ethanol moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Aminomethyl)cyclopentyl)ethanol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques involving the use of appropriate reagents and catalysts can be scaled up for larger production if necessary.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Aminomethyl)cyclopentyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclopentanone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

1-(1-(Aminomethyl)cyclopentyl)ethanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The ethanol moiety can also participate in hydrophobic interactions, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

Cyclopentanol: Similar in structure but lacks the aminomethyl group.

Cyclopentylamine: Contains the aminomethyl group but lacks the ethanol moiety.

1-Cyclopentylethanone: Contains a ketone group instead of the hydroxyl group.

Uniqueness

1-(1-(Aminomethyl)cyclopentyl)ethanol is unique due to the presence of both the aminomethyl and ethanol groups, which confer distinct chemical and biological properties.

Biological Activity

1-(1-(Aminomethyl)cyclopentyl)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C8H15N

Molecular Weight : 141.21 g/mol

IUPAC Name : this compound

The compound consists of a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.

Key Mechanisms:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. Studies have shown its potential as an anxiolytic agent, impacting anxiety-related behaviors in animal models.

- Case Study : In a study involving rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential therapeutic applications in anxiety disorders.

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess antibacterial activity against certain strains of bacteria.

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a therapeutic agent. Studies suggest moderate absorption and distribution characteristics:

- Half-Life : Approximately 2 hours in vivo.

- Bioavailability : Estimated at around 50%, indicating reasonable absorption when administered orally.

Safety and Toxicity

Safety assessments are essential when considering new compounds for therapeutic use. Preliminary toxicity studies have indicated that at lower doses, this compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-[1-(aminomethyl)cyclopentyl]ethanol |

InChI |

InChI=1S/C8H17NO/c1-7(10)8(6-9)4-2-3-5-8/h7,10H,2-6,9H2,1H3 |

InChI Key |

DPZHJXXADFRLJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCCC1)CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.